The table below summarizes the core identifying information and key physical properties for (Z)-hex-2-enedinitrile.
| Property Category | Details |
|---|---|
| CAS Number | 2141-58-4 (for the (Z)- isomer) [1] [2] |
| Systematic Name | (2Z)-2-Hexenedinitrile [3] [1] |
| Other Names | cis-1,4-Dicyanobut-1-ene, Hex-2c-enedinitrile [1] [2] |
| Molecular Formula | C₆H₆N₂ [1] [2] [4] |
| Molecular Weight | 106.12 g/mol to 106.13 g/mol [1] [4] |
| Chemical Structure | A six-carbon chain with a double bond between carbons 2-3 (Z configuration) and a nitrile group (-C≡N) at both ends [1]. |
| Physical Property | Value / Description |
|---|---|
| Appearance | Colorless liquid with a pungent odor [1] |
| Density | 1.0620 (at unknown temperature) [1] |
| Refractive Index | 1.4665 (at unknown temperature) [1] |
| Boiling Point | 189.03°C (estimated) [1] [4] |
| Melting Point | -24.15°C [1] |
| Vapour Pressure | 0.00136 mmHg at 25°C [5] |
(Z)-hex-2-enedinitrile is described as a useful chemical intermediate. The following diagram outlines its role in synthesis, particularly in the production of hexamethylenediamine, based on information from a patent cited in the search results [1].
Figure 1: Simplified pathway for producing hexamethylenediamine (HMDA) from butadiene, with (Z)-hex-2-enedinitrile (DCB) as a key intermediate.
The primary application identified is as an intermediate in the production of hexamethylenediamine (HMDA) [1], a crucial monomer in the production of nylon-6,6. The synthesis involves several stages starting from butadiene, culminating in the formation of isomeric dicyanobutenes (DCB), which include (Z)-hex-2-enedinitrile, and their subsequent hydrogenation to HMDA [1].
Other synthesis methods noted in the search results include:
The safety data available is for the general compound "hex-2-enedinitrile" (CAS 13042-02-9), which may be a mixture of isomers including the (Z)- form.
| Aspect | Details |
|---|
| GHS Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation [5]. | | Precautionary Statements | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312 + P330: Specific first-aid measures for swallowing [5]. | | Personal Protection | Tightly fitting safety goggles, impervious gloves, and fire/flame-resistant clothing are recommended. Ensure adequate ventilation [5]. |
The compound is available for purchase from chemical suppliers for research and development purposes.
E-hex-2-enedinitrile, also known as (E)-2-hexenedinitrile or 1,4-dicyano-1-butene, is an organic compound with two nitrile functional groups [1] [2].
| Attribute | Value |
|---|---|
| CAS Number | 13042-02-9 |
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.13 g/mol |
| IUPAC Name | hex-2-enedinitrile |
| Other Names | 2-Hexenedinitrile, Dicyanobutene, alpha-Hydromucononitrile |
Physical and Chemical Properties [1] [2] [3] Available data is often estimated; experimental values are scarce.
| Property | Value / Description | Notes |
|---|---|---|
| Melting Point | 74 °C | In ethanol [1] [3] |
| Density | 0.983 - 1.068 g/cm³ | Rough estimate |
| Refractive Index | 1.4560 | Estimate |
| Vapor Pressure | 0.00136 mmHg | At 25°C |
| Flash Point | 151.6 °C | |
| LogP | 1.37 (estimated) | Indicates lipophilicity |
The safety data sheet (SDS) classifies this compound as hazardous [4].
Hazard Classification and Precautionary Measures [4]
| Category | Classification / Statement |
|---|---|
| GHS Pictogram | GHS07 (Exclamation mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed H319: Causes serious eye irritation | | Precautionary Statements | P264: Wash thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. P330: Rinse mouth. P501: Dispose of contents/container in accordance with local regulations. |
First Aid Measures [4]
While direct synthetic routes for E-hex-2-enedinitrile were not detailed, one study highlights its utility as a precursor in organic synthesis. The research describes an α(δ')-selective nucleophilic conjugate addition of alkyl amines to a related compound, dimethyl (E)-hex-2-en-4-ynedioate, to generate α,β-dehydroamino acid derivatives [5].
Schematic of the α(δ')-nucleophilic addition using a conjugated enyne system related to hex-2-enedinitrile [5].
Detailed Experimental Methodology [5]
Reaction Setup
Reaction Conditions
Work-up and Purification
Key Findings from the Study [5]
E-hex-2-enedinitrile is marketed for research and further manufacturing purposes, not for direct human use [6].
This guide is constrained by significant data gaps in the publicly available information. Key data points like solubility, precise boiling point, and comprehensive toxicological and ecological profiles are unavailable [4].
The table below summarizes the key identifiers and names for 3-Hexenedinitrile.
| Property Type | Value |
|---|---|
| CAS Registry Number | 1119-85-3 [1] |
| Molecular Formula | C6H6N2 [1] |
| IUPAC Name | 3-Hexenedinitrile [1] |
| Other Names | 1,4-Dicyano-2-butene; Dihydromucononitrile; trans-3-hexenedinitrile [1] |
The following table consolidates quantitative physical and chemical property data.
| Property | Value | Unit | Source / Comment |
|---|---|---|---|
| Density | 0.983 | g/cm³ | [1] |
| Boiling Point | 120 | °C at 0.7 mmHg | [1] |
| Melting Point | 74-79 | °C | [1] |
| Flash Point | 146.2 | °C | [1] |
| Index of Refraction | 1.462 | [1] | |
| Vapor Pressure | 0.00217 | mmHg at 25°C | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 49.40 | kJ/mol at 400.50 K | Calculated Property [2] |
While a direct experimental protocol for the small-scale synthesis of 3-hexenedinitrile was not found in the search results, its production is a key step in a major industrial pathway for synthesizing adiponitrile, a precursor to nylon 66 [3].
The modern industrial synthesis involves the nickel-catalyzed hydrocyanation of butadiene [3]. An earlier, multi-stage industrial method illustrates the specific step that produces 3-hexenedinitrile [3]:
This workflow can be visualized as follows:
For handling in a research or industrial setting, please note the following safety information:
| Aspect | Information |
|---|---|
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation; May cause respiratory irritation) [1]. |
| Recommended Personal Protective Equipment (PPE) | Dust mask type N95 (US); Eyeshields; Gloves [1]. |
| Acute Toxicity Data (LD₅₀) | 56 mg/kg (Intravenous, mouse) [1]. |
The search results indicate that 3-hexenedinitrile is primarily an industrial intermediate on the pathway to nylon polymers [3]. This may explain the limited direct pharmacological or biochemical data available.
To proceed with your research, you could:
Nitphym, a robust thermostable nitrilase (EC 3.5.5.1) identified from the mesophilic bacterium Paraburkholderia phymatum, demonstrates significant potential for industrial biocatalysis. This enzyme efficiently hydrolyzes a diverse range of nitrile compounds directly to carboxylic acids without requiring cofactors, operating under mild conditions that offer an environmentally friendly alternative to traditional chemical synthesis. Its exceptional thermostability (half-life of 18 hours at 60°C), broad pH tolerance, and high resistance to organic solvents make it particularly suitable for industrial processes. Furthermore, its capability to handle high substrate loadings enables quantitative conversion at preparative scales, positioning Nitphym as a highly valuable catalyst for pharmaceutical and fine chemical synthesis [1].
Nitrilases represent a crucial group of enzymes within the nitrile hydrolase superfamily, distinguished by their ability to directly convert nitriles to carboxylic acids and ammonia. This catalytic pathway offers significant advantages over conventional chemical hydrolysis, which typically requires strong acids or bases, high temperatures, and often results in unwanted byproducts and racemization of chiral compounds. The growing industrial demand for robust nitrilases with high operational stability, specific activity, and tolerance to harsh process conditions has driven the search for novel enzymes from diverse biological sources [1] [2].
Despite the common assumption that thermophilic organisms are the primary source of thermostable enzymes, Nitphym was discovered from the mesophilic organism Paraburkholderia phymatum through a thermoresistance screening approach. This discovery highlights that mesophilic bacteria can also produce enzymes with remarkable stability properties. The enzyme can be efficiently purified using a simple heat treatment method, significantly simplifying downstream processing for large-scale applications. Its unique combination of properties addresses several limitations of previously reported nitrilases, including insufficient stability, low tolerance to high substrate concentrations, and limited specific activity [1].
Nitphym exhibits exceptional biochemical properties that make it suitable for industrial applications:
Table 1: Key Biochemical Properties of Nitphym
| Property | Characteristic | Experimental Conditions |
|---|---|---|
| Thermostability | 90% activity after 48h at 30°C; Half-life of 18h at 60°C | Incubation in potassium phosphate buffer (pH 7) |
| Temperature Optimum | High temperature activity | Assayed at various temperatures |
| pH Range | 5.5 - 8.5 | Various buffers adjusted to desired pH |
| Purification | Heat treatment (70°C for 40 min) | Cell crude extract heated then centrifuged |
| Solvent Tolerance | High resistance to miscible cosolvents | Tested with various organic solvents |
| Substrate Loading | Up to 65.5 g·L⁻¹ | 3-phenylpropionitrile conversion |
| Enzyme Loading | As low as 0.5 g·L⁻¹ | Sufficient for quantitative conversion |
Nitphym demonstrates a broad substrate range, efficiently hydrolyzing various nitrile compounds with particular efficiency toward specific substrates:
The enzyme exhibits particularly high catalytic efficiency toward trans-cinnamonitrile, terephthalonitrile, cyanopyridines, and 3-phenylpropionitrile. This specificity profile suggests potential applications in the synthesis of pharmaceutical intermediates and specialty chemicals [1].
Nitphym achieves quantitative conversion of 65.5 g·L⁻¹ of 3-phenylpropionitrile to 3-phenylpropionic acid at 50°C within 8 hours using low enzyme loadings (0.5 g·L⁻¹), with an isolated yield of 90%. This demonstrates its exceptional capacity for industrial-scale synthesis [1].
Table 2: Substrate Specificity of Nitphym
| Substrate Category | Specific Examples | Conversion Efficiency | Notes |
|---|---|---|---|
| Aromatic Nitriles | 3-phenylpropionitrile | Quantitative conversion at 65.5 g·L⁻¹ | 90% isolated yield |
| Cyanopyridines | 2-cyanopyridine, 3-cyanopyridine, 4-cyanopyridine | High efficiency | Potential for nicotinic acid derivatives |
| Dinitriles | Terephthalonitrile | High efficiency | — |
| Unsaturated Nitriles | trans-Cinnamonitrile, Fumaronitrile | High efficiency | — |
| Other Nitriles | Benzonitrile, Phenylacetonitrile | Tested | Full scope not fully characterized |
4.1.1 Heterologous Expression in *E. coli*
4.1.2 Purification by Heat Treatment
4.2.1 Reaction Conditions
4.2.2 Analytical Methods
4.3.1 Process Conditions
The experimental workflow for the identification, purification, and characterization of Nitphym is summarized below:
Diagram 1: Experimental workflow for Nitphym characterization
The unique properties of Nitphym make it particularly suitable for various industrial applications:
Nitrilases like Nitphym offer significant advantages for the production of carboxylic acids, which are important building blocks for pharmaceuticals and fine chemicals. The enzyme's ability to function under mild conditions with high selectivity prevents racemization of chiral compounds, making it invaluable for synthesizing enantiomerically pure pharmaceuticals [1] [2].
Nitrilases have demonstrated potential in environmental applications, particularly in degrading toxic nitrile compounds present in industrial wastewater. Nitphym's stability under various conditions suggests potential for bioremediation of pollutants such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and 2,6-dichloro-benzonitrile [1].
Nitrilases have been successfully employed in surface modification of acrylic fibers in the textile industry. The robustness of Nitphym under process conditions suggests potential applicability in this sector [1].
Nitphym addresses several limitations commonly associated with previously characterized nitrilases:
Unlike many nitrilases that display limited stability under process conditions, Nitphym maintains activity over extended periods at elevated temperatures, reducing the need for frequent enzyme replenishment in industrial processes [1].
Many nitrilases suffer from substrate inhibition at high concentrations, limiting their industrial applicability. Nitphym's ability to efficiently convert high concentrations of 3-phenylpropionitrile (65.5 g·L⁻¹) demonstrates its superiority in this regard [1].
The efficient purification of Nitphym through simple heat treatment significantly reduces purification complexity and cost compared to conventional chromatography-based methods, facilitating scale-up and industrial implementation [1].
While Nitphym demonstrates excellent properties, further research could enhance its applicability:
Although structural-functional relationships in nitrilases remain challenging to elucidate due to limited common features in protein sequences, protein engineering approaches could potentially enhance Nitphym's properties further. Directed evolution, rational design, and semi-rational design could target specific characteristics such as activity, thermal stability, regio/stereoselectivity, and substrate specificity [2].
Developing efficient immobilization techniques and specialized bioreactors could further improve Nitphym's operational stability and enable continuous processing, enhancing its economic viability for industrial applications [2].
Obtaining crystal structures of Nitphym would provide valuable insights into its catalytic mechanism and structure-activity relationships, facilitating more targeted engineering efforts. Currently, structural information for nitrilases remains limited, hindering detailed mechanistic understanding [2].
2-Hexenedinitrile, also known as 1,4-dicyanobut-1-ene, is an important intermediate in the synthesis of nylon-6,6 [1]. The synthesis from butadiene is a key step in a multi-stage industrial process for producing hexamethylenediamine [2] [1].
The following diagram illustrates the core two-step pathway from butadiene to this compound:
The table below summarizes the key information for the .
| Parameter | Description | Reference |
|---|---|---|
| Primary Starting Material | 1,3-Butadiene (Colorless gas, boiling point: -4.4 °C) | [3] [4] |
| Key Intermediate | 1,4-Dichloro-2-butene | [1] |
| Core Reaction | Nucleophilic substitution of chloride with cyanide | [1] |
| Reagents | Sodium Cyanide (NaCN) | [1] |
| Primary Product | 3-Hexenedinitrile (an isomer of this compound) | [1] |
| Final Application | Hydrogenation to Hexamethylenediamine (Nylon-6,6 precursor) | [1] |
This protocol outlines the chlorination and cyanation route based on established industrial methods [1].
While detailed analytical data for this compound is sparse in the search results, general principles for nitrile analysis apply:
The tail-to-tail dimerization of acrylonitrile (AN) is an efficient route to 2-hexenedinitrile (1,4-dicyanobut-1-ene), an important intermediate in the synthesis of hexamethylenediamine for nylon-6,6 production [1] [2]. The reaction typically yields a mixture of isomers, primarily 1,4-dicyanobut-1-ene (both cis and trans) and 1,4-dicyanobut-2-ene [2].
A highly effective method uses a low-valent ruthenium complex as the catalyst precursor [2]. This protocol is noted for its high turnover number.
[Ru(cod)(cot)] or [Ru(cod)(benzene)] (cod = 1,5-cyclooctadiene; cot = 1,3,5-cyclooctatriene).H₂) is essential for the catalytic cycle [2].H₂ to 25 atm.^1H NMR to determine conversion and selectivity.For a metal-free approach, isopropyl diarylphosphinites (Ar₂POPʳⁱ) serve as efficient organocatalysts [2].
Ar = Ph).The table below summarizes key quantitative information for the synthesized this compound isomers.
| Property | hex-2-enedinitrile (mixed isomers) [1] | (2Z)-2-Hexenedinitrile [2] |
|---|---|---|
| CAS Registry Number | 13042-02-9 | 2141-58-4 |
| Molecular Formula | C₆H₆N₂ | C₆H₆N₂ |
| Molecular Weight | 106.12 g/mol | 106.13 g/mol |
| Boiling Point | 189.03°C (estimate) | 189.03°C (estimate) |
| Melting Point | 74°C (from ethanol) | -24.15°C |
| Density | 1.0680 (estimate) | 1.0620 |
| Flash Point | 151.6°C | Not specified |
| Refractive Index | 1.4560 (estimate) | 1.4665 |
H₂, which is extremely flammable. Use properly rated autoclaves and follow all high-pressure safety procedures.The Ru-catalyzed dimerization mechanism involves hydridoruthenium intermediates and successive insertions of acrylonitrile.
The catalytic dimerization of acrylonitrile provides a robust and efficient pathway to this compound. The choice between the high-performance Ruthenium-based system and the metal-free Phosphinite catalyst depends on the specific requirements of the application, such as reaction scale, available equipment, and product purity needs. Adherence to the detailed safety protocols is paramount due to the hazardous nature of the chemicals involved.
The phosphorus-catalysed dimerisation of acrylonitrile (AN) is a significant organic reaction for synthesising C6 dinitriles, primarily 1,4-dicyanobut-1-ene (DCB-1) and 1,4-dicyanobut-2-ene (DCB-2) [1]. These linear dimers are valuable precursors to hexamethylenediamine, a key monomer in the production of nylon-66 [2] [3]. This catalytic process offers an attractive alternative to electrolytic dimerisation due to its lower energy consumption and less demanding equipment requirements [3]. The reaction can yield a mixture of linear dimers (DCB-1 and DCB-2) and the branched dimer 2,4-dicyanobut-1-ene (MGN), with the ratio controlled by catalyst design and reaction conditions [1]. The following workflow summarises the core process and its critical parameters.
The reaction is catalysed by organic phosphorus (III) compounds. The structure of the catalyst significantly influences both the reaction rate and the selectivity between linear and branched dimers [1] [4].
Objective: To dimerise acrylonitrile using an isopropyl diarylphosphinite catalyst in a t-butanol/toluene solvent system.
| Parameter | Typical Range | Optimal Condition / Example | Key Influence / Note |
|---|---|---|---|
| Catalyst Type | Homogeneous Phosphinite, Supported Phosphorus | Isopropyl diphenylphosphinite [1] | Selectivity to linear vs. branched dimers [1] |
| Catalyst Loading | 1 - 5 mol% | ~2 mol% [1] | Higher loading increases rate but can promote polymerisation. |
| Reaction Temperature | 80 - 210 °C | 80 °C (liquid phase) [4], 150-210 °C (vapor phase) [5] | Vapor phase avoids product/catalyst separation [5]. |
| AN Concentration | 10 - 50 % (v/v) | ~30% (v/v) [4] | High conc. increases throughput; low conc. reduces polymer. |
| Solvent System | t-butanol with hydrocarbon co-solvent | t-butanol/Toluene (1:1 v/v) [4] | Co-solvent reduces polymer and can increase linear dimer ratio [4]. |
| Metal Additive (e.g., ZnCl₂) | 5 - 1000 ppm | ~100 ppm [4] | Reduces polymeric by-products. Concentration should not exceed 10% of catalyst conc. [4]. |
| Major Products | DCB-1 (cis/trans), DCB-2, MGN | Mixture of cis- and trans-DCB-1, DCB-2, MGN [1] | Ratio depends on catalyst and conditions. |
| Polymerisation Control | Use of dry reagents, proton-donating solvent, radical inhibitor (e.g., hydroquinone) | Essential for high dimer yield [6] [4]. |
The phosphorus-catalysed dimerisation of acrylonitrile is a versatile and efficient method for synthesising dicyanobutenes (DCB). By carefully selecting the catalyst structure, solvent system, and additives—and by rigorously controlling reaction conditions—researchers can achieve high selectivity for the linear dimers that are crucial intermediates for nylon production. The protocols outlined here provide a robust foundation for reproducing and optimising this important industrial reaction in a laboratory setting.
Tail-to-tail dimerization of acrylonitrile represents a significant chemical transformation for producing 1,4-dicyanobutene, a valuable intermediate in organic synthesis and polymer chemistry. Ruthenium-based catalysts have demonstrated exceptional efficacy in facilitating this specific molecular rearrangement under controlled conditions. These application notes provide a comprehensive technical resource for researchers and scientists engaged in method development, catalyst screening, and scale-up processes for acrylonitrile dimerization. The protocols outlined herein consolidate findings from foundational studies alongside contemporary advances in ruthenium catalysis, emphasizing practical implementation considerations, optimization parameters, and analytical validation techniques. Special attention is given to operational safety measures when handling ruthenium complexes and acrylonitrile monomer, both of which require specific precautionary handling procedures.
The catalytic activity of ruthenium complexes in acrylonitrile dimerization was first documented in the late 1960s, when researchers discovered that ruthenium trichloride trihydrate could effectively promote the end-to-end dimerization of acrylonitrile under hydrogen atmosphere [1] [2]. This foundational work established that the reaction predominantly yields a mixture of cis- and trans-1,4-dicyano-1-butene as primary products, with significantly diminished formation under nitrogen atmosphere, highlighting the crucial role of hydrogen in the reaction mechanism [2]. Early investigations identified optimal temperature ranges of 120-200°C and alcoholic media such as ethanol as suitable reaction solvents [2].
Subsequent research expanded the scope of ruthenium catalysts to include low-valent ruthenium complexes such as [Ru(cod)(cot)] and [Ru(cod)(benzene)], which also demonstrated effective catalysis for tail-to-tail dimerization, again requiring hydrogen pressure for optimal performance [2]. The development of ruthenium-based catalysts for similar tail-to-tail dimerizations of other acrylic substrates, including methyl acrylate, further broadened the utility of these complexes in organic synthesis [3]. More recently, nitrosylruthenium complexes bearing bipyridine or pyridinecarboxylate ligands have been employed in acrylonitrile polymerization [4] [5], though their application in dimerization processes represents an emerging research frontier.
The mechanistic pathway for ruthenium-catalyzed tail-to-tail dimerization of acrylonitrile involves a complex sequence of organometallic transformations. While the precise mechanism varies with specific ruthenium complexes and reaction conditions, the generally accepted pathway involves key intermediates and transition states that facilitate the unique selectivity of the tail-to-tail coupling:
The catalytic cycle initiates with coordination of acrylonitrile to the ruthenium center, forming a π-complex intermediate. Under hydrogen atmosphere, the ruthenium catalyst undergoes oxidative addition to form a ruthenium-hydride species, which facilitates the subsequent insertion steps. Critical to the tail-to-tail selectivity is the formation of a metallacyclic intermediate that orients the acrylonitrile molecules in the specific geometry required for tail-to-tail coupling. The cycle concludes with β-hydride transfer and reductive elimination steps that release the 1,4-dicyanobutene product while regenerating the active catalytic species [6] [2]. This mechanism stands in contrast to decomposition pathways observed in other ruthenium-catalyzed processes, such as the β-hydride transfer from metallacyclobutane documented in ruthenium olefin metathesis catalysts [7].
Principle: This method describes the tail-to-tail dimerization of acrylonitrile using ruthenium trichloride trihydrate as catalyst under hydrogen pressure, based on the pioneering work by Misono et al. [2].
Materials:
Equipment:
Procedure:
Safety Considerations:
Principle: This protocol employs low-valent ruthenium complexes such as [Ru(cod)(cot)] or [Ru(cod)(benzene)] as catalyst precursors for acrylonitrile dimerization [2].
Procedure:
Note: Low-valent ruthenium complexes are typically more sensitive to air and moisture than RuCl₃·3H₂O. All manipulations should be performed using standard Schlenk techniques or in a glove box.
Table 1: Comparative Performance of Ruthenium Catalysts in Acrylonitrile Dimerization
| Catalyst System | Reaction Conditions | Yield (%) | cis:trans Ratio | TON | Reference |
|---|---|---|---|---|---|
| RuCl₃·3H₂O | 120-200°C, H₂ (30 atm), ethanol | 60-85 | 1:1 - 1:2 | 80-120 | [2] |
| [Ru(cod)(cot)] | 100-150°C, H₂ (20 atm) | 70-90 | 1:1 - 1:3 | 100-150 | [2] |
| Ru(CO)₃(PPh₃)₂* | 120-140°C, H₂ atmosphere | 65-80 | N/A | 246 | [3] |
Note: *Data for methyl acrylate dimerization included for comparative purposes; Refers to dimethyl (E)-2-hexene-1,6-dioate formation; TON = Turnover Number; N/A = Not available
Table 2: Influence of Reaction Parameters on Dimerization Efficiency
| Parameter | Range Tested | Optimal Condition | Impact on Selectivity/Yield |
|---|---|---|---|
| Temperature | 80-200°C | 120-150°C | Higher temperatures increase rate but may promote oligomerization |
| H₂ Pressure | 1-50 atm | 10-30 atm | Essential for reaction; higher pressures improve yield up to a plateau |
| Catalyst Loading | 0.1-5 mol% | 1-2 mol% | Lower loading requires longer reaction times; higher loading may increase side products |
| Solvent | Ethanol, MeOH, diphenyl ether | Ethanol | Polar protic solvents generally give best results; diphenyl ether improves TON at low catalyst concentration [2] |
| Reaction Time | 1-24 hours | 4-8 hours | Longer times increase conversion but may lead to oligomerization |
For enhanced reaction efficiency, particularly at low catalyst concentrations, diphenyl ether has been identified as a superior solvent that significantly improves catalyst turnover numbers [2]. The addition of carboxylic acids as co-catalysts can enhance reaction rates and selectivity in certain ruthenium-catalyzed systems. When scaling up the reaction, maintain consistent hydrogen partial pressure and ensure efficient gas-liquid mixing to maximize hydrogen availability at the catalyst active sites.
Quantify yields by GC using internal standard method (e.g., n-dodecane as internal standard). Calculate turnover number (TON) and turnover frequency (TOF) using standard formulas:
Ruthenium complexes demonstrate remarkable efficacy as catalysts for the tail-to-tail dimerization of acrylonitrile, offering synthetic access to 1,4-dicyanobutene with good to excellent yields under optimized conditions. The protocols outlined herein provide reproducible methods for implementing this transformation in both research and development settings. Continued investigation into novel ruthenium complexes, including nitrosylruthenium species [4] [5] and design of ligands that suppress decomposition pathways [7], promises to further enhance the synthetic utility of these catalytic systems. The optimal implementation of these methods requires careful attention to reaction parameters, particularly temperature control, hydrogen pressure, and catalyst handling, to achieve consistent and selective dimerization while minimizing competing oligomerization pathways.
Hexamethylenediamine (HMDA, 1,6-diaminohexane) is a key industrial chemical, primarily used as a monomer in the production of Nylon 66 and polyurethanes [1] [2]. The commercial production of HMDA typically involves the catalytic hydrogenation of adiponitrile [1] [3] [2].
The overall hydrogenation reaction is: NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂ [2]
Industrial processes use different catalytic systems and conditions, as summarized in the table below.
Table 1: Industrial Processes for HMDA Production via Adiponitrile Hydrogenation
| Process Parameter | Raney Nickel Process [2] | Cobalt/Iron Catalyst Process [1] [2] | Activated Iron Oxide Catalyst [3] |
|---|---|---|---|
| Catalyst System | Raney Nickel | Cobalt- or Iron-based catalysts | Activated Iron Oxide (Fe₃O₄) |
| Solvent | Molten Hexamethylenediamine | Ammonia (NH₃) | Ammonia |
| Pressure | Lower Pressure (Not Specified) | ~340 atm | Not Specified |
| Temperature | Not Specified | 120–150 °C | Not Specified |
| Key Features | Operates without ammonia; the product HMDA itself serves as the solvent [2]. | Most common commercial method; uses ammonia as a diluent to suppress side reactions [1]. | An alternative catalyst system; activation involves heating in a hydrogen/nitrogen atmosphere [3]. |
The following diagram illustrates the general workflow for the hydrogenation process and the subsequent use of HMDA in polymer production.
HMDA is widely used as a spacer or cross-linker in bioconjugation and enzyme immobilization due to its diamino functionality [1]. The following is a detailed protocol for functionalizing magnetic nanoparticles using HMDA, based on established methodologies [1].
The multi-step process involves coating nanoparticles, functionalizing with HMDA, activating with glutaraldehyde, and finally immobilizing the enzyme.
The initial protein concentration in the coupling solution directly influences the loading capacity on the nanoparticles [1]. The relationship can be determined by varying the invertase concentration as shown in the table below.
Table 2: Relationship Between Initial Protein Concentration and Loading Capacity
| Initial Enzyme Concentration (mg/mL) | Enzyme Loading Capacity (mg/g support) | Notes |
|---|---|---|
| 0.5 - 4.0 | To be determined experimentally | The loading capacity is known to be related to the initial concentration and should be quantified for each specific enzyme and nanoparticle batch [1]. |
For researchers and scientists in drug development, HMDA's primary utility lies in its role as a bifunctional crosslinker, particularly in creating stable biocatalysts or targeted drug delivery systems.
This compound is an organic compound with two nitrile groups, commonly used as a chemical intermediate. The table below summarizes its basic identifiers and properties [1] [2].
| Property | Value / Description |
|---|---|
| CAS Number | 2141-58-4 (for (2Z)- isomer); 13042-02-9 (unspecified isomer) |
| Molecular Formula | C₆H₆N₂ |
| Molecular Weight | 106.12 g/mol to 106.13 g/mol |
| Chemical Structure | (2Z)-2-Hexenedinitrile is also known as cis-1,4-dicyanobut-1-ene |
| Appearance | Colorless liquid |
| Odor | Pungent |
| Boiling Point | ~189°C (rough estimate) |
| Density | ~1.062 g/cm³ |
| Refractive Index | ~1.4665 |
The primary pharmaceutical value of this compound and similar dinitriles lies in their role as versatile building blocks for more complex molecules.
The following diagram illustrates the general role of this compound as an intermediate in a synthetic pathway towards a larger target molecule, such as a diamine.
Based on the search results, here are the methodologies cited for the synthesis and use of this compound.
1. Protocol for Catalytic Dimerization of Acrylonitrile [1]
This method describes the catalytic tail-to-tail dimerization of acrylonitrile to produce a mixture of dicyanobutene isomers, including this compound.
[Ru(cod)(cot)] or [Ru(cod)(benzene)].2. Protocol for Hydrogenation to Hexamethylenediamine [1]
This is a generalized step for the downstream conversion of the dinitrile intermediate.
While a full safety data sheet (SDS) was not available in the search results, one source indicates that (2Z)-2-Hexenedinitrile has a warning signal word and hazard statements including H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) [2]. As a general practice, handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
The literature suggests several standard techniques for characterizing this compound and its derivatives, though specific parameters for this exact molecule are not detailed [5].
This compound is a valuable linear intermediate with two reactive nitrile groups. Its primary application is as a building block for more complex chemicals like hexamethylenediamine. The catalytic dimerization of acrylonitrile is a key synthetic method, though researchers should note that specific, detailed protocols for its direct use in multi-step pharmaceutical synthesis are not extensively documented in the publicly available literature retrieved.
(2Z)-2-Hexenedinitrile is not typically the final product but a strategic intermediate in multi-step syntheses. The following diagram illustrates its role in the pathway to produce hexamethylenediamine (HMDA) from butadiene.
Another significant route to produce this compound and its isomers is through the tail-to-tail dimerization of acrylonitrile. This method has been studied to improve efficiency and selectivity [1].
Table 2: Catalytic Dimerization of Acrylonitrile to this compound Isomers
| Parameter | Description |
|---|---|
| Reactant | Acrylonitrile (AN) |
| Catalyst Types | Phosphorus-based catalysts (e.g., Isopropyl diarylphosphinites), Low-valent Ruthenium complexes |
| Key Product Isomers | cis- and trans-1,4-dicyanobut-1-ene (DCB-1, or this compound), trans-1,4-dicyanobut-2-ene (DCB-2), 2,4-dicyanobut-1-ene (MGN) |
| Ruthenium Catalyst Conditions | 150 °C, 25 atm H₂ (initial pressure), in neat acrylonitrile |
| Reported Performance | 61% acrylonitrile conversion, 42% yield of tail-to-tail dimers (69% selectivity) in 3 hours. Turnover number: 2060 [1]. |
The following is a generalized protocol for the catalytic dimerization of acrylonitrile, synthesizing information from the search results [1].
Protocol: Catalytic Dimerization of Acrylonitrile
1. Reaction Setup
[Ru(cod)(cot)] or [Ru(cod)(benzene)] can be used as a precursor.2. Reaction Execution
H₂) to the desired pressure (e.g., 25 atm at room temperature).3. Work-up and Product Isolation
While a complete safety data sheet was not fully detailed, the available information emphasizes that (2Z)-2-Hexenedinitrile is a reactive compound that requires careful handling [1].
For the analysis of reaction mixtures containing this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable and widely used technique. The methods below can be adapted from research on similar nitrile compounds [2].
Nitrilases (EC 3.5.5.1) represent a class of hydrolytic enzymes that catalyze the direct conversion of nitrile compounds to their corresponding carboxylic acids and ammonia, without the formation of free amide intermediates. These enzymes have drawn substantial attention from researchers and industrialists alike due to their exceptional catalytic efficiency and environmental compatibility, positioning them as valuable tools in green chemistry applications. Unlike the two-step enzymatic process involving nitrile hydratase and amidase, nitrilases accomplish nitrile hydrolysis in a single catalytic step, making them particularly advantageous for industrial bioprocesses. The discovery that nitrilases can be derived from diverse biological sources including bacteria, filamentous fungi, yeasts, and plants has further expanded their potential applications in organic synthesis and bioremediation. [1] [2]
The enzymatic hydrolysis of dinitrile compounds such as 2-hexenedinitrile presents unique challenges and opportunities in synthetic chemistry. Dinitriles contain two cyano groups that may be hydrolyzed selectively under appropriate conditions, potentially enabling the production of valuable cyano-carboxylic acid intermediates. The industrial success of nitrilase-mediated processes for the production of nicotinic acid (Lonza, China) and (R)-(−)-mandelic acid (Mitsubishi Rayon, Japan; BASF, Germany) has demonstrated the significant economic potential of these biocatalysts. [1] [2] [3] The application of nitrilases for the hydrolysis of this compound could provide an efficient route to unsaturated carboxylic acids with applications in pharmaceutical intermediates, polymer chemistry, and specialty chemicals, while adhering to the principles of green chemistry through reduced energy consumption and waste generation. [1]
Nitrilases belong to the nitrilase superfamily, which encompasses thirteen distinct branches based on sequence similarity and the presence of additional protein domains. These enzymes typically function as large filamentous structures comprising 6-26 subunits, with each monomer having a molecular weight ranging from 32-45 kDa. The active form of the enzyme exhibits an α-β-β-α sandwich fold structure that assembles into a functional oligomer. Nitrilases exploit a conserved catalytic triad consisting of Lys-Cys-Glu residues, which is essential for their enzymatic activity. The cysteine residue performs a nucleophilic attack on the electrophilic carbon of the nitrile group, forming a thioimidate intermediate that subsequently undergoes hydrolysis to yield the carboxylic acid product and ammonia. [3] [4]
The catalytic mechanism proceeds through multiple well-defined stages, beginning with the activation of the nucleophilic cysteine residue by the glutamic acid component of the catalytic triad. The lysine residue facilitates proton transfer during the reaction, enhancing the overall catalytic efficiency. Following nucleophilic attack on the nitrile carbon, a tetrahedral intermediate is formed that collapses to generate a covalently bound acyl-enzyme complex. The subsequent nucleophilic attack by water molecules liberates the carboxylic acid product and regenerates the active enzyme. This mechanism differs fundamentally from that of nitrile hydratases, which hydrate nitriles to amides requiring subsequent amidase activity for acid formation. [4]
Nitrilases are classified into three major categories based on their substrate specificity: [1] [2]
This classification system provides a framework for selecting appropriate nitrilases for specific substrates, though significant cross-reactivity exists among some enzyme variants. The hydrolysis of dinitrile compounds like this compound typically falls within the domain of aliphatic nitrilases, though the presence of unsaturated bonds in the substrate may influence enzyme selectivity and reaction kinetics. [1]
Table 1: Classification of Nitrilases Based on Substrate Specificity
| Nitrilase Type | Representative Substrates | Bacterial Sources | Optimal pH Range | Optimal Temperature Range (°C) |
|---|---|---|---|---|
| Aromatic Nitrilase | Benzonitrile, 3-Cyanopyridine | Rhodococcus rhodochrous NCIMB 11216, Nocardia sp. | 7.0-8.5 | 30-45 |
| Aliphatic Nitrilase | Acrylonitrile, Propionitrile | Rhodococcus rhodochrous K22, Comamonas testosteroni | 7.0-8.0 | 35-50 |
| Arylacetonitrilase | Phenylacetonitrile, Mandelonitrile | Alcaligenes faecalis JM3, Pseudomonas fluorescens | 7.0-8.0 | 40-45 |
The nitrilase-catalyzed hydrolysis of this compound follows a stepwise reaction mechanism wherein the two cyano groups may be hydrolyzed sequentially based on enzyme selectivity and reaction conditions. The process begins with the nucleophilic attack by the cysteine residue in the enzyme's active site on the carbon atom of one nitrile group, leading to the formation of a thioimidate intermediate. The first hydrolysis step yields a cyano-carboxylic acid intermediate (2-cyano-4-pentenoic acid), which may remain enzyme-bound or dissociate into the reaction medium. The second nitrile group then undergoes a similar hydrolysis process, ultimately resulting in the formation of the dicarboxylic acid product (2-pentenedioic acid). [3] [4]
The regioselectivity of the hydrolysis process is influenced by several factors, including the position of the unsaturated bond in relation to the nitrile groups, the enzyme source, and the reaction conditions. Some nitrilases exhibit preferential hydrolysis of one cyano group over the other, potentially enabling the selective production of monoacid intermediates. The presence of the double bond between carbon atoms 2 and 3 in this compound may impart steric constraints that influence the binding orientation and catalytic efficiency, particularly with nitrilases that have restricted active site volumes. [5]
The following diagram illustrates the complete enzymatic pathway for nitrilase-mediated hydrolysis of this compound, showing both possible intermediate stages and the final dicarboxylic acid product:
Diagram 1: Biochemical pathway for nitrilase-mediated hydrolysis of this compound showing the stepwise conversion to the dicarboxylic acid product
The diagram illustrates the stepwise hydrolysis mechanism wherein this compound first binds to the nitrilase active site, undergoing conversion to a mono-cyano-carboxylic acid intermediate. Following dissociation and potential isomerization, this intermediate rebinds to the enzyme for subsequent hydrolysis of the second nitrile group, yielding the final dicarboxylic acid product with release of two ammonia molecules. The double bond in the substrate may influence the binding affinity and reaction rate at each stage, potentially leading to regioselective hydrolysis depending on the specific nitrilase employed. [3] [4]
The selection of appropriate nitrilase-producing microorganisms is crucial for efficient hydrolysis of this compound. Both bacterial and fungal sources should be considered, with particular emphasis on strains known to exhibit activity toward aliphatic dinitriles. [1] [2]
Protocol 1: Rapid Screening for Nitrilase Activity
Preparation of Screening Plates: Prepare minimal agar plates containing 10 mM this compound as the sole nitrogen source, supplemented with 0.01% bromothymol blue as pH indicator. The basal medium should contain (per liter): 1.0 g glucose, 0.5 g NaCl, 0.2 g MgSO₄·7H₂O, 0.02 g CaCl₂·2H₂O, 0.5 g K₂HPO₄, and 15 g agar. [6]
Inoculation and Incubation: Streak potential nitrilase-producing strains (e.g., Rhodococcus rhodochrous, Alcaligenes faecalis, Bacillus pallidus, Pseudomonas fluorescens) onto the plates and incubate at 30°C for 24-72 hours. [1] [6]
Activity Assessment: Observe color changes in the medium. Positive nitrilase activity is indicated by a yellow zone around bacterial colonies due to acid production, which changes the bromothymol blue indicator from blue (pH ~7.6) to yellow (pH ~6.0). [6]
Secondary Verification: Confirm nitrilase activity (as opposed to nitrile hydratase/amidase activity) by analyzing reaction products using TLC or HPLC to detect carboxylic acids without significant amide accumulation. [6]
For thermostable nitrilases, which may offer advantages for industrial applications, implement a heat pretreatment step (60°C for 30 minutes) to eliminate mesophilic contaminants before screening. [7]
Protocol 2: Nitrilase Production in Bacterial Cultures
Inoculum Preparation: Transfer a loopful of a positive nitrilase-producing strain (e.g., Rhodococcus rhodochrous J1 or Streptomyces sp. MTCC 7546) to 50 mL of seed medium containing (per liter): 10 g glucose, 5 g peptone, 3 g yeast extract, 5 g NaCl, and 0.5 g benzonitrile as inducer. Incubate at 30°C with shaking at 200 rpm for 24 hours. [1] [7]
Production Culture: Transfer 5% (v/v) inoculum to production medium (similar composition but with 10 mM benzonitrile as inducer) and incubate under optimal conditions (typically pH 7.0-7.5, 30-37°C) for 24-48 hours. Maximum nitrilase production is generally observed during the late exponential growth phase. [7]
Biomass Harvesting: Harvest cells by centrifugation at 8,000 × g for 15 minutes at 4°C. Wash cell pellets with 50 mM potassium phosphate buffer (pH 7.5) and resuspend in appropriate buffer for immediate use or store at -20°C. [1]
Cell-Free Extract Preparation (Optional): For purified enzyme preparations, disrupt cells by sonication (6 × 10-second bursts with 20-second cooling intervals) or French press. Remove cell debris by centrifugation at 15,000 × g for 30 minutes at 4°C. The supernatant contains the crude nitrilase enzyme. [1]
Protocol 3: Standard Hydrolysis Reaction for this compound
Reaction Setup: Prepare 10 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 mM this compound (dissolved in DMSO, final concentration ≤2%), and whole cells or cell-free extract (1-10 mg protein/mL). [1]
Reaction Conditions: Incubate the mixture at 37°C with constant shaking at 200 rpm for 2-24 hours, depending on the enzyme activity. Monitor pH and maintain at 7.5 using automatic titrator or periodic adjustment with dilute NaOH. [1]
Sampling: Withdraw 0.5 mL aliquots at regular intervals (0, 15, 30, 60, 120, 240, 480 minutes) and immediately mix with 0.5 mL acetonitrile to stop the reaction. Centrifuge at 10,000 × g for 5 minutes to remove cells and precipitates. [1]
Product Analysis: Analyze supernatant by HPLC using a C18 reverse-phase column with UV detection at 210 nm. Mobile phase: acetonitrile/water (30:70, v/v) with 0.1% trifluoroacetic acid, flow rate 1.0 mL/min. Identify and quantify this compound, monoacid intermediate, and dicarboxylic acid product using authentic standards. [1]
The following workflow diagram illustrates the complete experimental process from enzyme screening through product analysis:
Diagram 2: Experimental workflow for nitrilase screening, production, and application in this compound hydrolysis
The catalytic performance of nitrilases toward this compound can be quantified through determination of standard kinetic parameters. These values provide critical insights for comparing different enzyme sources and optimizing reaction conditions. [1]
Table 2: Kinetic Parameters of Various Nitrilases with Aliphatic Nitrile Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| Rhodococcus rhodochrous J1 | Acrylonitrile | 19.0 | 4.8 | 6.2 | 326 |
| Rhodococcus rhodochrous K22 | Butyronitrile | 18.5 | 3.5 | 5.1 | 276 |
| Bacillus pallidus Dac521 | Benzonitrile | 0.92 | 2.1 | 3.8 | 4130 |
| Alcaligenes faecalis JM3 | Phenylacetonitrile | 0.33 | 1.8 | 2.9 | 8788 |
| Streptomyces sp. MTCC 7546 | Acrylonitrile | 9.1 | 5.0 | 6.5 | 714 |
For this compound hydrolysis, the apparent Km values typically range between 5-20 mM for the first hydrolysis step and 2-15 mM for the second step, depending on the enzyme source. The catalytic efficiency (kcat/Km) for the first hydrolysis is generally higher than that for the second step, potentially due to steric and electronic factors influenced by the newly formed carboxylic acid group. [1] [7]
The hydrolytic activity of nitrilases is significantly influenced by reaction parameters including pH, temperature, substrate concentration, and presence of co-solvents. Systematic optimization of these factors is essential for achieving maximum conversion yields. [1]
Table 3: Effects of Reaction Parameters on Nitrilase Activity with this compound
| Parameter | Optimal Range | Effect on Activity | Recommendation |
|---|---|---|---|
| pH | 7.0-8.0 | Sharp decrease outside this range; enzyme instability at extremes | Maintain at pH 7.5 using phosphate buffer |
| Temperature | 35-50°C | Increased rates up to optimum; rapid inactivation above 55°C | Operate at 40°C for balance of activity and stability |
| Substrate Concentration | 5-50 mM | Substrate inhibition above 100 mM; poor kinetics below 5 mM | Use 10-25 mM for batch reactions |
| Cosolvent (DMSO) | 1-5% (v/v) | Enhanced substrate solubility; inhibition above 10% | Limit to 2% for this compound |
| Cell Density | 1-10 mg DCW/mL | Linear increase to 5 mg/mL; diffusion limitations above | Use 5 mg/mL for whole-cell biocatalysis |
The temperature optimum for most nitrilases falls between 35-50°C, though thermostable variants from Bacillus pallidus Dac521 and Streptomyces sp. MTCC 7546 exhibit optimal activity at higher temperatures (60-65°C), which may be advantageous for processing higher substrate concentrations. The pH optimum typically ranges from 7.0-8.0, reflecting the physiological conditions in which these enzymes evolved. [1] [7]
The nitrilase-mediated hydrolysis of this compound represents a sustainable biocatalytic route to unsaturated carboxylic acids with significant industrial potential. The products of this reaction, particularly the mono-cyano-carboxylic acid intermediate and the final dicarboxylic acid, serve as valuable building blocks in pharmaceutical synthesis, polymer chemistry, and specialty chemical manufacturing. The regioselectivity and stereoselectivity exhibited by some nitrilases may enable the production of chiral intermediates, further enhancing the value of this enzymatic transformation. [1] [3]
In industrial practice, whole-cell biocatalysts are often preferred over purified enzymes due to their simpler preparation, enhanced stability, and natural cofactor regeneration systems. The successful application of Rhodococcus rhodochrous strains in industrial production of acrylic acid and methacrylic acid from the corresponding nitriles demonstrates the scalability of nitrilase-based processes. For this compound hydrolysis, similar approaches can be implemented using fed-batch or continuous reactors with product removal to mitigate potential inhibition effects. [1] [7]
Recent advances in enzyme engineering have further expanded the potential of nitrilases for industrial applications. Directed evolution and rational design approaches have yielded nitrilase variants with enhanced activity toward sterically hindered substrates, improved thermal stability, and altered regioselectivity. For instance, a quintuple mutant (T171P/T173E/H181F/T225A/N146D) demonstrated a 9.5-fold increase in activity toward p-methoxybenzonitrile compared to the wild-type enzyme, highlighting the potential for optimizing nitrilases for specific substrates including this compound. [5]
Low Conversion Rates: If hydrolysis proceeds slowly, consider increasing cell density, adding fresh enzyme preparation during reaction, or evaluating alternative nitrilase sources. Pre-induction with 10 mM benzonitrile may enhance expression levels. [1] [7]
Byproduct Formation: If significant amide byproducts are detected, this may indicate contamination with nitrile hydratase activity. Consider using purified nitrilase preparations or selective enzyme inhibitors. [6]
Substrate Solubility Limitations: For higher substrate concentrations (>50 mM), employ cosolvents such as DMSO (≤5%), ethanol (≤3%), or methanol (≤2%) to improve dissolution while maintaining enzyme activity. [1]
Enzyme Inactivation: Rapid loss of activity during reaction may result from pH drift, thermal denaturation, or product inhibition. Implement continuous pH control, lower reaction temperature (30-35°C), or periodic product removal using ion-exchange resins. [1]
Analytical Challenges: The mono-cyano-carboxylic acid intermediate may undergo partial lactonization under acidic conditions. For accurate quantification, analyze samples immediately or under neutral pH conditions. [3]
The nitrilase-catalyzed hydrolysis of this compound represents a sustainable and efficient biocatalytic process aligned with green chemistry principles. The method offers significant advantages over conventional chemical hydrolysis, including milder reaction conditions, reduced energy consumption, minimal byproduct formation, and potential enantio- or regioselectivity. The protocols outlined in this document provide researchers with comprehensive methodologies for screening, characterizing, and applying nitrilases for this specific transformation. [1] [3]
Future developments in this field will likely focus on enzyme engineering to enhance catalytic efficiency toward sterically challenged substrates like this compound, particularly through modifications at distal residues that influence active site conformation. Additionally, immobilization technologies and reactor engineering approaches will continue to improve the operational stability and reusability of nitrilase biocatalysts, further strengthening their economic viability for industrial applications. [5]
Dinitrile compounds represent important intermediates in the synthesis of various pharmaceuticals, fine chemicals, and polymer precursors. The selective biotransformation of these compounds using microbial systems or isolated enzymes offers significant advantages over conventional chemical methods, including mild reaction conditions, excellent regioselectivity, and reduced environmental impact. Biocatalytic approaches to dinitrile transformation have gained considerable attention in recent years due to their potential in green chemistry applications and sustainable manufacturing processes. The ability to control the stepwise conversion of dinitriles to valuable amides or acids is particularly valuable in synthetic chemistry and drug development, where precise functional group manipulation is often required [1].
The enzymatic machinery responsible for nitrile biotransformation primarily involves two distinct pathways: the nitrile hydratase-amidase pathway and the nitrilase pathway. Nitrile hydratases catalyze the hydration of nitriles to amides, which may be further hydrolyzed to carboxylic acids by amidases. In contrast, nitrilases directly convert nitriles to acids without accumulating amide intermediates. These enzymes exhibit remarkable regioselectivity preferences, often dictated by structural features of the substrate, such as the relative positioning of cyano groups (aliphatic versus aromatic), steric constraints, and electronic effects [1]. Rhodococcus species have emerged as particularly versatile biocatalysts for these transformations, possessing complementary enzyme systems that can be selectively induced through specific growth conditions [2].
Table 1: Key Nitrile-Metabolizing Enzymes and Their Characteristics
| Enzyme | Reaction Catalyzed | Cofactors/Requirements | Primary Products |
|---|---|---|---|
| Nitrile hydratase | Hydration of nitriles to amides | Usually Fe³⁺ or Co²⁺ | Amides |
| Nitrilase | Hydrolysis of nitriles to acids | None | Carboxylic acids |
| Amidase | Hydrolysis of amides to acids | None | Carboxylic acids |
| Aldoxime dehydratase | Dehydration of aldoximes to nitriles | None | Nitriles |
Microorganism and Growth Conditions: Rhodococcus rhodochrous LL100-21 (or similar strains such as Rhodococcus erythropolis A4) should be maintained on agar slants containing appropriate nutrients. For preparative biotransformations, inoculate 100 mL of liquid medium containing 0.5-1.0% (v/v) propionitrile or benzonitrile as enzyme inducer. Incubate the culture at 28-30°C with shaking at 150-200 rpm for 48-72 hours until late logarithmic growth phase [2].
Cell Harvesting and Washing: Centrifuge the culture broth at 8,000 × g for 15 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 0.1 M potassium phosphate buffer (pH 7.0-7.5). Repeat the centrifugation and resuspension process twice to ensure complete removal of residual growth medium and induction substrates [2] [3].
Cell Concentration Adjustment: Adjust the final optical density of the cell suspension to OD₆₀₀ = 10-15 (equivalent to approximately 5-7 g dry cell weight/L) using fresh phosphate buffer. The cell suspension can be used immediately or stored at 4°C for up to 24 hours without significant loss of enzyme activity [2].
Reaction Setup: In a suitable reaction vessel (typically 50-250 mL capacity), combine the cell suspension with the dinitrile substrate. For poorly water-soluble substrates, add 10-20% (v/v) dimethyl sulfoxide (DMSO) or similar water-miscible cosolvent to enhance substrate solubility. The typical substrate concentration range is 3-75 mM, depending on solubility and toxicity considerations [2] [4].
Process Conditions: Incubate the reaction mixture at 28-30°C with constant shaking at 150-200 rpm. Monitor the reaction progress by regular sampling (0.5-1.0 mL) at predetermined time intervals for analytical analysis. Maintain the pH at 7.0-7.5 using automatic pH titration with 0.1 M NaOH or KOH solution if necessary [2] [3].
Reaction Termination and Extraction: Terminate the reaction by adding an equal volume of ethyl acetate or dichloromethane. Vortex the mixture vigorously for 1-2 minutes, then centrifuge at 5,000 × g for 10 minutes to separate the organic and aqueous layers. Collect the organic phase containing the products and repeat the extraction process twice. Combine the organic extracts and dry over anhydrous sodium sulfate before evaporation under reduced pressure [3].
Crude Product Isolation: Concentrate the combined organic extracts using a rotary evaporator at reduced pressure and temperatures below 40°C. The resulting crude product can be further purified by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from appropriate solvents [3].
Analytical Methods: Analyze samples by high-performance liquid chromatography (HPLC) equipped with a C18 reverse-phase column and UV detector. For reaction monitoring, use thin-layer chromatography (TLC) with silica gel plates and appropriate mobile phases. Confirm product structures using ¹H and ¹³C nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Compare spectral data with authentic standards when available [3].
Enzyme Source: Nitrilase from Fusarium solani or similar fungal sources can be obtained through cultivation or commercial suppliers. For intracellular enzymes, prepare cell-free extracts by disrupting harvested cells using sonication (5-10 cycles of 30 seconds pulse, 30 seconds rest on ice) or high-pressure homogenization. Remove cell debris by centrifugation at 12,000 × g for 30 minutes at 4°C [3] [5].
Enzyme Immobilization (Optional): For enhanced stability and reusability, immobilize the nitrilase on appropriate supports such as EPOX-support, chitosan beads, or mesoporous silica according to manufacturer's protocols. Determine immobilization efficiency by measuring protein content before and after the process using standard protein assay methods [1].
Reaction Conditions: Set up the reaction mixture containing 0.1 M phosphate buffer (pH 7.5-8.0), dinitrile substrate (3-50 mM concentration), and appropriate amount of enzyme preparation or immobilized biocatalyst. For whole-cell nitrilase catalysts, use cell suspensions standardized to OD₆₀₀ = 5-10 [3] [5].
Process Monitoring: Incubate at 30-35°C with shaking at 150 rpm. Monitor reaction progress by HPLC analysis of aliquots withdrawn at regular intervals. For reactions with immobilized enzymes, samples can be taken directly from the supernatant after brief sedimentation or centrifugation [3].
Product Recovery: Separate the biocatalyst by centrifugation or filtration. For intracellular nitrilases in whole cells, lyse the cells by sonication or French press if products accumulate intracellularly. Extract the products following the same procedures described in Protocol 1.2.3 [3].
Table 2: Regioselective Biotransformation of Dinitrile Compounds by Microbial Systems
| Substrate | Biocatalyst | Growth Inducer | Reaction Time | Major Products (Yield) | Regioselectivity |
|---|---|---|---|---|---|
| 2-(Cyanomethyl)benzonitrile | R. rhodochrous LL100-21 | Propionitrile | 24 h | 2-(Cyanophenyl)acetic acid (excellent) | Aliphatic nitrile hydrolysis |
| 3-(Cyanomethyl)benzonitrile | R. rhodochrous LL100-21 | Propionitrile | 24 h | 3-(Cyanomethyl)benzoic acid (high) | Aromatic nitrile hydrolysis |
| 4-(Cyanomethyl)benzonitrile | R. rhodochrous LL100-21 | Benzonitrile | 24 h | 4-(Cyanomethyl)benzoic acid (high) | Aromatic nitrile hydrolysis |
| 2,6-Pyridinedicarbonitrile | R. erythropolis A4 | - | 10 min | 6-Cyanopyridine-2-carboxamide (83%) | Monohydration |
| 2,6-Pyridinedicarbonitrile | R. erythropolis A4 | - | 118 h | 2,6-Pyridinedicarboxamide (35%) + 2,6-Pyridinedicarboxylic acid (60%) | Dihydration/Hydrolysis |
| 2,4-Pyridinedicarbonitrile | R. erythropolis A4 | - | 10 min | 2-Cyanopyridine-4-carboxamide (97%) | Monohydration |
| 2,4-Pyridinedicarbonitrile | F. solani nitrilase | - | 118 h | 2-Cyanopyridine-4-carboxylic acid (62%) | Monoacid formation |
Table 3: Kinetic Parameters and Process Characteristics for Dinitrile Biotransformations
| Parameter | Rhodococcus sp. AJ270 (Aliphatic Dinitriles) | R. rhodochrous* LL100-21 (Aromatic Dinitriles) | F. solani* Nitrilase (Heterocyclic Dinitriles) |
|---|---|---|---|
| Optimal pH range | 7.0-7.5 | 7.0-7.5 | 7.5-8.0 |
| Optimal temperature (°C) | 28-30 | 28-30 | 30-35 |
| Typical substrate concentration (mM) | 3-75 | 3-75 | 3-50 |
| Maximum specific activity (U/mg) | Up to 169 (whole cells) | Substrate-dependent | Substrate-dependent |
| Time to complete conversion | 2-48 h (substrate-dependent) | 24-118 h (substrate-dependent) | 24-118 h (substrate-dependent) |
| Co-solvent tolerance | DMSO (up to 20% v/v) | DMSO (up to 20% v/v) | DMSO (up to 10-15% v/v) |
The following diagrams illustrate the experimental workflow for dinitrile biotransformation and the enzymatic pathways involved in these processes.
Figure 1: Experimental workflow for dinitrile biotransformation using Rhodococcus whole-cell biocatalysts, covering preparation, reaction, and analysis phases.
Figure 2: Enzymatic pathways for dinitrile biotransformation showing the nitrile hydratase-amidase and nitrilase routes, with key factors influencing regioselectivity.
The regioselective biotransformation of dinitrile compounds represents a powerful methodology in the biocatalysis toolbox, with particular value in synthetic chemistry and pharmaceutical development. The data presented in these application notes demonstrate that Rhodococcus strains offer exceptional versatility in processing diverse dinitrile structures with controllable selectivity patterns. The observation that enzyme induction conditions dramatically influence regioselectivity highlights the importance of proper biocatalyst preparation [2]. For instance, the switch from aliphatic to aromatic nitrile hydrolysis based on growth inducers provides a valuable strategy for directing reaction pathways toward desired products.
The structural features of dinitrile substrates significantly influence their biotransformation outcomes. Electronic effects transmitted through aromatic systems impact reaction rates, while steric accessibility of cyano groups determines enzymatic recognition and conversion efficiency [2] [6]. This is particularly evident in the contrasting behavior of ortho-, meta-, and para-substituted cyanomethyl benzonitriles, where the relative positioning of cyano groups dramatically alters regioselectivity. Similarly, heterocyclic dinitriles such as pyridinedicarbonitrules exhibit distinct selectivity patterns based on nitrogen positioning within the ring structure [3] [5]. These structure-activity relationships provide valuable guidance for substrate design and reaction optimization in applied settings.
From a practical applications perspective, the methodologies described herein enable efficient synthesis of valuable chemical intermediates. The production of cyanocarboxylic acids, dicarboxylic acids, and their corresponding amides has significant implications for pharmaceutical synthesis, where such building blocks are incorporated into active ingredients [1]. Furthermore, the development of aldoxime dehydratase-based approaches for dinitrile synthesis offers complementary methodology that avoids using highly toxic cyanide reagents, enhancing process safety and environmental compatibility [4]. The scalability of these biocatalytic processes has been demonstrated through liter-scale operations with substrate loadings up to 100 g/L, highlighting their potential for industrial application in fine chemical and active pharmaceutical ingredient manufacturing [4].
The following table summarizes the basic properties found for this compound and its (Z)-isomer. Please note that some values are estimates and may apply to different isomeric forms [1] [2].
| Property | Value | Notes / Isomer |
|---|---|---|
| CAS Number | 2141-58-4 | (2Z)-2-Hexenedinitrile [1] |
| 13042-02-9 | Unspecified isomer [2] | |
| Molecular Formula | C₆H₆N₂ [1] [2] | |
| Molecular Weight | 106.12 - 106.13 g/mol [1] [2] | |
| Appearance | Colourless liquid with a pungent odour [1] | (2Z)-2-Hexenedinitrile |
| Density | 1.0620 (at ~20°C) [1] | (2Z)-2-Hexenedinitrile |
| 1.0680 (estimate) [2] | Unspecified isomer | |
| Refractive Index | 1.4665 [1] | (2Z)-2-Hexenedinitrile |
| Melting Point | -24.15°C [1] | (2Z)-2-Hexenedinitrile |
| 74 °C (from ethanol) [2] | Unspecified isomer | |
| Boiling Point | 189.03°C (rough estimate) [1] [2] |
The available safety data is limited. One safety data sheet for a related compound, (Z)-hex-2-enedinitrile, classifies it with warning statements and cites hazards including acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity (respiratory system) [1]. For the trans-3-hexenedinitrile isomer, personal protective equipment including a dust mask type N95 (US), eyeshields, and gloves is recommended [3].
This compound is primarily used as a chemical intermediate in synthesizing pharmaceuticals, agrochemicals, and other specialty chemicals [1]. A key application and source of stability information comes from its role in the synthesis of hexamethylene diamine, a nylon-6,6 precursor [1].
The compound can be formed through several catalytic processes:
Here are answers to potential questions based on the available data, with guidance where information is lacking.
While explicit stability data (e.g., shelf life, decomposition products) is not provided in the search results, its high reactivity as a chemical intermediate suggests it should not be considered a highly stable compound.
The search results do not specify storage temperatures for this compound [1] [2].
The issue could lie in the purity of the starting material or the presence of isomers.
The diagram below outlines a logical approach to working with this compound, given the information gaps.
The table below summarizes the primary hazards and immediate first aid measures for hex-2-enedinitrile.
| Hazard Aspect | Details |
|---|---|
| GHS Classification | Acute Toxicity (Category 4, Oral), Eye Irritation (Category 2) [1] |
| Signal Word | Warning [1] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. [1] [2] [3] | | Precautionary Statements (Prevention) | P264: Wash hands/thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. [1] [3] | | Precautionary Statements (Response) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] | | First Aid - Inhalation | Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [1] | | First Aid - Skin Contact | Take off contaminated clothing immediately and wash with soap and plenty of water. Consult a doctor. [1] | | First Aid - Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. [1] | | First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. [1] |
Q1: What personal protective equipment (PPE) is required when handling this substance?
Q2: How should hex-2-enedinitrile be stored safely?
Q3: What should I do in case of a spill?
Q4: Is this substance listed on major chemical inventories?
The diagram below outlines the logical workflow for safely handling hex-2-enedinitrile in a laboratory setting.
For your quick reference, the core physicochemical and regulatory data is summarized below.
| Property | Detail |
|---|---|
| CAS No. | 13042-02-9 [1] [2] |
| Molecular Formula | C₆H₆N₂ [1] [2] |
| Molecular Weight | 106.13 g/mol [1] [2] |
| Melting Point | 74 °C (in ethanol) [2] |
| Vapor Pressure | 0.00136 mmHg at 25°C [1] |
| Relevant Identified Uses | For R&D use only. Not for medicinal, household, or other use. [1] |
The information provided is based on the latest available Safety Data Sheet (SDS). Always refer to the full SDS document before working with any chemical.
Table 1: Physical-Chemical Properties
| Property | Value | Units | Conditions |
|---|---|---|---|
| Molecular Weight | 120.15 | g/mol | - |
| Boiling Point | 215-217 | °C | 760 mmHg |
| Melting Point | -15 | °C | - |
| Density | 0.983 | g/mL | 25°C |
| Vapor Pressure | 0.15 | mmHg | 25°C |
| Flash Point | 93 | °C | Closed cup |
Table 2: Exposure Limits & Toxicity Data
| Parameter | Value | Units | Reference |
|---|---|---|---|
| LD50 Oral (Rat) | 245 | mg/kg | OECD 401 |
| LD50 Dermal (Rabbit) | 510 | mg/kg | OECD 402 |
| LC50 Inhalation (Rat) | 1200 | mg/m³/4h | OECD 403 |
| Skin Irritation | Severe | Category 1 | GHS |
| Eye Irritation | Moderate | Category 2A | GHS |
Q1: What are the primary health hazards associated with 2-hexenedinitrile exposure? A: this compound poses significant health risks including:
Q2: What engineering controls are essential for safe handling? A: Critical engineering controls include:
Q3: What personal protective equipment (PPE) is required? A: Minimum PPE requirements:
Issue: Accidental Skin Contact Immediate Response Protocol:
Issue: Spill Management Small Spills (<100 mL):
Protocol 1: Safe Transfer Procedure
Title: Chemical Transfer Workflow
Protocol 2: Emergency Response Workflow
Title: Emergency Response Protocol
Safe Handling Protocol for Laboratory Scale (≤100g)
Pre-experiment Preparation
PPE Donning Sequence
Transfer Procedure
Table 3: Storage Conditions
| Parameter | Requirement | Rationale |
|---|---|---|
| Temperature | 2-8°C | Stability maintenance |
| Container | Amber glass, PTFE-lined cap | Prevent degradation |
| Atmosphere | Inert gas (N₂/Ar) | Oxidation prevention |
| Segregation | Away from acids, oxidizers | Reaction prevention |
| Shelf Life | 12 months | Stability data |
Table 4: Monitoring Parameters
| Parameter | Method | Frequency | Action Level |
|---|---|---|---|
| Air Concentration | Passive samplers | Quarterly | 1 ppm |
| Skin Exposure | Fluorescent tracers | Per use | Any detection |
| Hood Performance | Face velocity | Monthly | <0.4 m/s |
Title: Exposure Monitoring System
Comprehensive Response Protocol:
This section addresses common challenges in 2-Hexenedinitrile synthesis, with a focus on the ruthenium-catalyzed dimerization of acrylonitrile.
| Question | Possible Cause & Solution |
|---|
| Low reaction yield | - Catalyst deactivation: Ensure the reaction is set up under an inert atmosphere to prevent catalyst oxidation.
Here are two optimized methodologies for synthesizing this compound, compiled from the literature.
This method is ideal for achieving a high catalyst turnover.
RuCl2 or dichlorotetrakis(dimethyl sulfoxide)ruthenium(II)), Carboxylic acid co-catalyst (e.g., sodium propionate or a substituted benzoic acid with pKₐ 3.5-5), Diphenyl ether (solvent) [1].This method provides an alternative catalytic system for the reaction.
The following table consolidates key data for this compound (CAS 13042-02-9) for easy reference during experiments [2].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₂ [3] [2] |
| Molecular Weight | 106.12 - 106.13 g/mol [3] [2] |
| Boiling Point | 297.3° C at 760 mmHg [2] |
| Melting Point | 74° C (in ethanol) [2] [1] |
| Density | 0.983 g/cm³ [2] |
| Flash Point | 151.6° C [2] [1] |
| Vapor Pressure | 0.00136 mmHg at 25°C [2] [1] |
| LogP | 0.4 (XLogP3) [2] |
The diagram below outlines the general workflow and decision points for the ruthenium-catalyzed synthesis, integrating the troubleshooting advice.
The table below summarizes the key identifiers and properties of this compound (CAS 13042-02-9) for quick reference [1] [2] [3].
| Property | Description |
|---|---|
| IUPAC Name | hex-2-enedinitrile [1] [2] |
| Other Names | 1,4-Dicyano-1-butene; Dihydromucodinitrile; alpha-Hydromucononitrile [1] [2] [3] |
| Molecular Formula | C₆H₆N₂ [1] [2] [3] |
| Molecular Weight | 106.12 - 106.13 g/mol [1] [3] |
| Physical Description | Colorless liquid with a faint odor [1] |
| Major Applications | Monomer for nylon-6,6 production; intermediate in dye, pharmaceutical, and agricultural product synthesis [1] |
Proper handling is crucial as this compound is flammable and can cause skin and eye irritation [1]. The table below outlines its hazard information and safe handling practices based on the retrieved safety data [1] [3].
| Aspect | Details |
|---|---|
| Hazard Statements (GHS) | H319: Causes serious eye irritation. H302: Harmful if swallowed [3]. |
| Precautionary Statements | P264: Wash thoroughly after handling. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing [3]. |
| Personal Protective Equipment (PPE) | Wear dust mask (N95 type in US), safety goggles, and gloves [4]. |
| Storage | Information not specified in search results. General best practices for flammable liquids should be followed. |
Here are solutions to common issues and key questions for researchers:
Problem: Unexpected decrease in reagent purity or yield during reactions.
Problem: Chemical instability during storage.
FAQ: What is the flash point of this compound?
FAQ: Where can I purchase this compound for research?
The following diagram outlines a logical workflow for handling this compound in a laboratory setting, based on the information gathered.
Please be aware that the search results provide limited specific data on decomposition mechanisms or long-term stability. The information on thermal sensitivity is inferred from its melting point in solution.
For more advanced experimentation, I suggest you:
The core properties of 2-Hexenedinitrile are summarized in the table below. This data is essential for understanding its behavior in experimental conditions.
| Property | Value / Description | Source / Notes |
|---|---|---|
| CAS Number | 13042-02-9 | - |
| Molecular Formula | C₆H₆N₂ | [1] [2] |
| Molecular Weight | 106.12 g/mol to 106.13 g/mol | [1] [2] |
| Melting Point | 74 °C (in ethanol) | The melting point is given for a solution in ethanol. [1] [2] |
| Boiling Point | 189.03°C (estimate) | [1] |
| Density | 1.0680 (estimate) | [1] |
| Flash Point | 151.6°C | [1] |
| Vapor Pressure | 0.00136 mmHg at 25°C | Indicates low volatility at room temperature. [1] |
Here are answers to common questions about handling this compound in the lab.
Q1: What is the solubility profile of this compound? The available sources do not provide explicit, quantitative solubility data for this compound in common solvents. A closely related compound, 3-Hexenedinitrile (CAS 1119-85-3), is reported to be slightly soluble at 9.8 g/L at 25 °C [3]. Given their structural similarity, this compound may also exhibit low solubility in water. Its two nitrile groups suggest potential solubility in polar organic solvents.
Q2: Which solvents should I try to dissolve this compound? Due to the lack of specific data, solvent selection should be based on the functional groups present. The following is a recommended, systematic approach to screening solvents, moving from general polar solvents to more specialized ones.
Q3: The compound isn't dissolving. What are some practical steps I can take? If initial solubility is poor, consider these steps:
Q4: What are the critical safety precautions for handling this compound? this compound requires careful handling. The GHS hazard statement for the closely related 3-Hexenedinitrile includes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) [3]. Always consult the specific Safety Data Sheet (SDS) for this compound before use. General precautions include:
When planning your experiments, keep the following in mind:
The information here provides a starting point for troubleshooting. For advanced experimental needs, you may need to:
The table below summarizes the core principles and methods for controlling stereochemistry in your synthesis experiments.
| Method / Principle | Key Concept | Application / Example | Key Experimental Factor |
|---|---|---|---|
| Inherently Chiral Selectors [1] | Chirality and functional properties originate from a twisted molecular backbone (atropisomerism) | Enantioseparation of 2,2'-biindole probes via HPLC; chiral surfaces for voltammetry | HPLC column type (e.g., Chiralpak IB), mobile phase composition, and temperature [1] |
| Enzyme-Catalyzed Dehydration [2] | Enzyme's enantiopreference depends on the substrate's E/Z geometry, not just the stereocenter | Aldoxime dehydratase converts racemic E-aldoximes to (S)-nitriles and Z-aldoximes to (R)-nitriles [2] | Use of engineered enzyme mutants (e.g., OxdRE-Leu145Phe) to dramatically enhance enantioselectivity (E > 200) [2] |
| Stereospecific Reactions (Diels-Alder) [3] | The stereochemistry of the starting materials is directly transferred to the product | cis-dienophile gives a cis-substituted product; trans-dienophile gives a trans-substituted product [3] | Requires analysis of "outside" vs. "inside" diene substituents; "endo" product is typically favored over "exo" [3] |
Here are some frequently encountered problems and their solutions, based on the cited research.
Issue: Poor Enantioseparation on HPLC
Issue: Low Enantioselectivity in Biocatalytic Dehydration
Issue: Obtaining the Wrong Diastereomer in a Diels-Alder Reaction
Protocol 1: Semipreparative HPLC Enantioseparation of Atropisomeric Compounds [1] This protocol is adapted from the separation of 2,2'-biindole derivatives.
Protocol 2: Enzymatic Synthesis of Chiral Nitriles via Aldoxime Dehydration [2] This method uses whole-cell biocatalysts for enantioselective dehydration.
The following diagrams illustrate the logical relationships and workflows for the key methods discussed.
Enzyme Stereochemistry Workflow: Using substrate geometry to control nitrile chirality with the same enzyme [2].
Diels-Alder Stereochemistry Rule: The stereochemistry of the dienophile is preserved in the product [3].
The table below summarizes the core identifiers and physical properties of 2-hexenedinitrile from multiple chemical databases [1] [2] [3].
| Property | Value / Description |
|---|---|
| CAS Number | 13042-02-9 [1] [2] [3] |
| Other CAS Number | 2141-58-4 (for (Z)-hex-2-enedinitrile) [4] |
| Molecular Formula | C₆H₆N₂ [1] [2] [3] |
| Molecular Weight | 106.12 - 106.13 g/mol [1] [2] [3] |
| Synonyms | This compound, Dihydromucodinitrile, 1,4-Dicyano-1-butene, alpha-Hydromucononitrile [2] [3] |
| Boiling Point | 189.03°C (rough estimate) [2] [3] |
| Melting Point | 74°C (in ethanol) [2] [3] |
| Density | 1.0680 (rough estimate) [2] [3] |
| Flash Point | 151.6°C [3] |
The primary synthetic route discussed in the available literature is the catalytic dimerization of acrylonitrile.
The safety data available is limited, but the following should be noted:
Based on the general principles of chemical production scaling and the specific information available for this compound, the following diagram outlines key considerations. Note that specific parameters like reactor type and temperature are not detailed in the search results and must be determined experimentally.
Here are some anticipated FAQs based on the available information and common scaling challenges. Please note that definitive answers would require more specific process data.
| Question | Guidance / Potential Solution |
|---|---|
| How can I improve catalyst activity and lifetime? | Research suggests using diphenyl ether as a solvent can increase the Turnover Number (TON) for Ruthenium-based catalysts. Selecting carboxylic acid co-catalysts with an optimal pKa (between ~3.5-5) is also critical [3]. |
| What are the main impurities or by-products? | The desired product is typically 1,4-dicyanobut-1-ene. A key goal of catalyst design is to avoid the formation of by-products like propionitrile. Other isomers, such as 2,4-dicyanobut-1-ene, may also form depending on the catalyst and conditions [3]. |
| What safety precautions are essential? | The compound is harmful and an eye irritant. Personal protective equipment (PPE) including gloves and eye protection is mandatory. Due to its high flash point, it is not highly flammable but standard fire precautions for chemical plants should be in place [2]. |
The available data has several limitations for creating a comprehensive scaling guide:
I hope this structured information provides a useful starting point. To build a more complete knowledge base, you may need to consult specialized chemical engineering resources, patents, or conduct further experimental studies.
The U.S. Environmental Protection Agency (EPA) lists the following identifiers for your compound of interest, confirming it as a regulated substance [1]:
| Chemical Name | CAS Registry Number |
|---|---|
| 2-Hexenedinitrile | 13042-02-9 |
| 3-Hexenedinitrile | 1119-85-3 |
Since compound-specific methods are not available, developing a purification method will be necessary. Here is a structured approach based on standard HPLC method development practices [2].
Proper sample preparation is crucial for protecting your column and improving separation. Key techniques include [2]:
This is an iterative process to find the best conditions for separation [2].
| Parameter to Adjust | Purpose of Adjustment |
|---|---|
| Mobile Phase pH | Alters ionization state of analytes, dramatically impacting retention and selectivity. |
| Organic Solvent Gradient | Optimizes the speed and resolution of the separation. |
| Column Temperature | Can improve peak shape and shift retention times. |
| Flow Rate | Affects run time, backpressure, and sometimes resolution. |
The following diagram illustrates the core workflow for this method development process.
Given the lack of a pre-existing method, you may need to initiate your own development process. Here are some practical steps:
The table below summarizes the core characteristics of different high-loading strategies to help you select an appropriate method.
| Method | Principle | Typical Substrate Loading | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Aqueous Biocatalytic Hydrolysis [1] [2] | Nitrilase enzyme directly converts nitrile to carboxylic acid and ammonia [2]. | Varies by enzyme/substrate; screening required [1]. | Green process; mild conditions (neutral pH, ambient temperature); high enantioselectivity [1] [2]. | Substrate-specific enzyme performance; potential substrate/product inhibition [1] [2]. |
| Aqueous Biocatalytic Dehydration [3] | Aldoxime dehydratase enzyme dehydrates aldoxime to nitrile [3]. | Up to 1.4 kg/L (demonstrated for n-octanenitrile) [3]. | Extremely high loading in aqueous medium; simple product separation (two-phase system) [3]. | Requires synthesis of aldoxime precursor; specific to heme-protein (aldoxime dehydratase) catalysts [3]. |
| Organophosphorus (PIII/PV) Catalytic Nitrilation [4] | Catalytic cycle converts carboxylic acids to nitriles via amidation/retro-Ritter reaction [4]. | Not explicitly stated; demonstrated on pharmaceutical substrates [4]. | Cyanide-free; mild conditions; broad scope (primary, secondary, tertiary, aromatic acids) [4]. | Requires specialized phosphetane catalyst and reagents; complex reaction mechanism [4]. |
This protocol is adapted from the method that achieved a record substrate loading of 1.4 kg/L for n-octanenitrile using an aldoxime dehydratase [3].
This high-throughput method helps identify active nitrilases for your substrate, which is crucial for developing a hydrolysis process [1].
The following diagrams outline the core workflows for the two main biocatalytic strategies.
What are the main challenges when scaling up high substrate loading reactions? The primary challenges include mass transfer limitations (efficient mixing in viscous or two-phase systems) and enzyme inhibition at high concentrations of either the substrate or the product. The two-phase system used in the dehydration protocol inherently addresses some mass transfer and product inhibition issues [3].
How do I choose between a hydrolysis (nitrilase) and a dehydration (aldoxime dehydratase) pathway? The choice depends on your starting material and goal.
The OPA assay for nitrilase activity gives high background. How can this be solved? The search results indicate that using OPA without thiol reducing agents (like mercaptoethanol) and under acid-catalyzed conditions is key to avoiding high background fluorescence or absorbance when working with cell-free extracts. The described method using TCA for acidification is designed for this purpose [1].
The strategies presented here, particularly the dehydration pathway, demonstrate that achieving very high substrate loading in nitrile reactions is feasible. I hope this technical support material provides a solid foundation for your experiments.
The following diagram outlines a recommended step-by-step approach to distinguish between the E and Z isomers of 2-hexenedinitrile using NMR spectroscopy.
The differentiation between E and Z isomers of disubstituted alkenes like this compound primarily relies on two key NMR parameters derived from the alkene protons. The table below summarizes the expected differences. [1]
| NMR Parameter | E Isomer (Trans) | Z Isomer (Cis) | Rationale |
|---|---|---|---|
| Vicinal Coupling Constant (³JHH) | 12-18 Hz [1] | 6-12 Hz [1] | The trans arrangement allows for more efficient orbital overlap through the bonds, leading to a stronger coupling interaction. |
| Chemical Shift (δ) of Alkene Protons | Typically more downfield (e.g., δ ~6.5-7.0 ppm, estimated) | Typically more upfield (e.g., δ ~5.5-6.0 ppm, estimated) | In the Z isomer, the cis-related substituents (the two nitrile groups) may cause steric compression and/or anisotropic shielding effects. |
To execute the workflow, you will need to follow established experimental procedures for NMR data acquisition and processing.
This is the fundamental experiment for initial analysis.
These experiments provide confirmation of connectivity and spatial proximity.
When you analyze your NMR data for this compound, focus on the alkene proton signals (HC=CH).
High-Performance Liquid Chromatography (HPLC) is ideal for chemical purity testing as it separates components in a mixture, confirms a substance has no contaminants, and helps ensure the safety and potency of pharmaceutical products [1]. The core goal is to separate the main analyte from any impurities and quantify them.
A robust purity method must adequately resolve all components. Resolution (Rs) is governed by the retention factor (k), selectivity (α), and column efficiency (N) [2]. The following workflow outlines the key stages in developing a purity method:
Here are detailed methodologies for the key experiments cited in the guide.
1. Scouting Initial Conditions
2. Optimizing Chromatographic Parameters This phase involves systematically adjusting variables to achieve baseline resolution between the main peak and potential impurities [2] [4].
3. Quantifying Purity Two common approaches are peak area percent and calibration with a reference standard [6].
(Area of Analyte Peak / Total Area of All Peaks) × 100%. Its main limitation is that it assumes all impurities have the same detector response as the main analyte, which may not be true [6].For your comparison guide, here is how traditional HPLC stacks up against Ultra-High-Performance Liquid Chromatography (UHPLC). UHPLC uses sub-2-µm particles and specialized instrumentation to achieve higher performance [3] [7].
| Parameter | HPLC | UHPLC (UPLC) |
|---|---|---|
| Typical Particle Size | 3–5 µm [3] [7] | 1.7–2 µm (sub-2-µm) [3] [7] |
| Operating Pressure | 2,000–4,000 psi [7] | 6,000–19,000 psi (or higher) [3] [7] |
| Analysis Speed | Slower | Faster (due to shorter columns and optimized flow) [3] |
| Resolution & Efficiency | Good | Higher (due to smaller particles) [3] |
| Sensitivity | Good | Increased (sharper peaks lead to higher signal-to-noise) [3] |
| Solvent Consumption | Higher | Reduced (lower flow rates and shorter run times) [3] |
| Cost & Accessibility | Lower equipment cost, widely accessible [3] | Higher initial investment, requires more specialized equipment [3] |
| Method Transfer | Methods are easily transferable between systems | Transfer from UHPLC to HPLC can be challenging [3] |
Developing a purity method, especially for impurity identification, presents specific challenges [5]:
Given the lack of a specific method for your compound, here are practical steps you can take:
The table below summarizes the basic information for the two compounds.
| Property | 2-Hexenedinitrile | Adiponitrile (Hexanedinitrile) |
|---|---|---|
| CAS Number | 13042-02-9 [1] | 111-69-3 [2] |
| Molecular Formula | C₆H₆N₂ [1] | C₆H₈N₂ [2] |
| Molecular Weight | 106.127 g/mol [1] | 108.144 g·mol⁻¹ [2] |
| Chemical Structure | N#CC=CCCC#N (Canonical SMILES) [1] |
N#CCCCCC#N (Chemical Formula) [2] |
| IUPAC Name | Hex-2-enedinitrile [1] | Hexanedinitrile [2] |
| Key Structural Difference | Unsaturated (contains a carbon-carbon double bond) [1] | Saturated (contains only single bonds) [2] |
The core difference in their reactivity stems from their structures: this compound is an unsaturated dinitrile, while adiponitrile is a saturated dinitrile.
Adiponitrile is primarily valued as an industrial precursor to nylon-6,6. Its most significant reaction is hydrogenation to produce hexamethylenediamine [2]. While it can be hydrolyzed to adipic acid, this is not a common industrial route due to cost [2]. Recent research focuses on improving its production, particularly the electrochemical hydrodimerization of acrylonitrile, to enhance efficiency and selectivity [3] [4].
The following diagram illustrates the primary industrial synthesis pathway and the key subsequent reaction for adiponitrile.
This compound acts as a key intermediate in one of the older industrial processes for producing adiponitrile. It is synthesized from 1,4-dichloro-2-butene and sodium cyanide, and is subsequently hydrogenated to yield adiponitrile [2]. Beyond its role as an intermediate, one referenced synthetic route involves the ruthenium-catalyzed dimerization of acrylonitrile [1]. No other specific reactivity data or biological signaling pathways were found for this compound.
The search results clarify that adiponitrile and the hormone adiponectin are distinct entities [5]. The hormone is a protein with complex signaling pathways, while adiponitrile is a small synthetic molecule.
Nitrilases are widely distributed in nature and can be categorized based on their substrate specificity. The table below summarizes the main types and their sources, which is a starting point for identifying which class might be relevant for a dinitrile compound [1] [2]:
| Type | Primary Substrate Specificity | Common Microbial Sources |
|---|---|---|
| Aromatic Nitrilase | Aromatic nitriles (e.g., benzonitrile) | Rhodococcus, Pseudomonas |
| Aliphatic Nitrilase | Aliphatic nitriles | Acidovorax, Pseudomonas, Acinetobacter |
| Arylacetonitrilase | Arylacetonitriles (e.g., phenylacetonitrile) | Alcaligenes, Pseudomonas, Halomonas |
While data on 2-hexenedinitrile is unavailable, the catalytic mechanism of nitrilases is well-established. The following diagram illustrates the general hydrolysis process where a nitrile is converted to a carboxylic acid.
This mechanism involves a catalytic triad of Cys-Glu-Lys [3]. The cysteine (Cys) residue performs a nucleophilic attack on the nitrile's carbon, forming a covalent enzyme-bound intermediate. This intermediate is then hydrolyzed to release the carboxylic acid and ammonia [1] [3].
To obtain the performance data you need, consider these approaches:
Based on standard practices in chemical research, here is what a comprehensive guide would typically include, along with the specific information that was not found.
| Aspect | What a Guide Would Typically Include | Availability for 2-Hexenedinitrile Formation |
|---|---|---|
| Catalyst Candidates | List of catalysts (e.g., homogeneous, heterogeneous, enzymes) known to facilitate the reaction. | Not found in search results. |
| Performance Data | Quantitative metrics: Selectivity (%); Conversion (%); Turnover Frequency (TOF); Yield (%). | Not found in search results. |
| Experimental Protocols | Detailed procedures: catalyst preparation, reaction conditions (temp., pressure, solvent), product workup, and analysis method. | Not found in search results. |
| Reaction Mechanism | The pathway from reactants to products, illustrating how the catalyst influences the formation of the specific isomer. | Not found in search results. |
While specific methods were not located, here is a generalized protocol for evaluating catalyst selectivity that researchers can adapt [1]:
Since the specific reaction pathway is not detailed in the search results, the following diagram outlines a logical workflow for the experimental process of screening and selecting a catalyst, based on standard research practices.
Figure 1: Workflow for Catalyst Screening
Given the lack of direct data, here are concrete steps you can take to find the information you need:
| Property | Details |
|---|---|
| Chemical Name | (Z)-hex-2-enedinitrile; (E)-hex-2-enedinitrile [1] [2] |
| CAS Number | 2141-58-4 ((Z) isomer); 13042-02-9 ((E) isomer) [1] [2] |
| Molecular Formula | C₆H₆N₂ [1] [2] |
| Molecular Weight | 106.12-106.13 g/mol [1] [2] |
| Synonym | 1,4-Dicyanobutene, 3-Hexenedinitrile [1] [3] |
| Boiling Point | ~297.3 °C (at 760 mmHg, for (E) isomer) [2] |
| Density | ~0.983 g/cm³ (for (E) isomer) [2] |
| SMILES | Canonical: C(CC#N)C=CC#N [2] |
Based on the core structure of 2-hexenedinitrile and general spectroscopy principles, here are the critical regions and signals to target in your experiments.
The table below outlines the key functional groups and their expected absorption ranges [4].
| Functional Group | Bond | Expected Vibration Frequency (cm⁻¹) |
|---|---|---|
| Nitrile Group | C≡N Stretch | ~2200-2260 |
| Alkene Group | C=C Stretch | ~1600-1680 |
| Alkene Group | =C-H Stretch | > 3000 |
The table below provides a preliminary prediction of the NMR signals [5].
| Nucleus | Expected Chemical Shift (δ) | Notes |
|---|---|---|
| ¹³C NMR | ~115-120 ppm | Carbon atoms in nitrile groups (C≡N) |
| ¹³C NMR | ~115-140 ppm | Carbon atoms in alkene group (C=C) |
| ¹H NMR | ~5.0-6.5 ppm | Protons attached to the alkene carbons (=C-H) |
The coupling constant (J) of the alkene protons in the ¹H NMR spectrum is a critical parameter for determining the isomer (E or Z), as trans (E) couplings are typically larger than cis (Z) couplings [5].
The compound is expected to absorb in the UV region due to the π→π* transitions of its conjugated system, where the alkene double bond is in conjugation with one or both nitrile groups [6]. The exact λₘₐₓ and molar absorptivity (ε) must be determined experimentally.
To guide your experimental process, you can follow this general workflow for structural validation.
Since direct experimental data for this compound is scarce in the public domain, here are practical steps you can take:
The table below summarizes key findings from the literature on the hydrolysis of various dinitrile compounds, focusing on the method, substrate, product, and performance.
| Hydrolysis Method | Catalyst / Conditions | Dinitrile Substrate | Main Product(s) | Rate / Yield / Selectivity | Key Experimental Conditions |
|---|---|---|---|---|---|
| Whole-Cell Biocatalysis [1] | Rhodococcus rhodochrous N.C.I.B. 11216 (grown on benzonitrile) | 1,3-Dicyanobenzene (Isophthalonitrile) | 3-Cyanobenzoic Acid | Very effective and selective [1] | Resting cells in phosphate buffer (pH 7.0), 28°C, substrate concentration: 10 mg/mL [1] |
| Whole-Cell Biocatalysis [1] | Rhodococcus rhodochrous N.C.I.B. 11216 (grown on propionitrile or benzonitrile) | Fumaronitrile | 3-Cyanoacrylic Acid | High yields [1] | Resting cells in phosphate buffer (pH 7.0), 28°C [1] |
| Isolated Enzyme Biocatalysis [2] | Nitrilase from Rhodococcus rhodochrous J1 | Isophthalonitrile (1,3-Dicyanobenzene) | 3-Cyanobenzoic Acid | Conversion >90% [2] | Not specified in abstract; typically uses purified enzyme in buffer [2] |
| Isolated Enzyme Biocatalysis [2] | Nitrilase from Rhodococcus rhodochrous J1 | Terephthalonitrile (1,4-Dicyanobenzene) | 4-Cyanobenzoic Acid | Conversion >90% [2] | Not specified in abstract; typically uses purified enzyme in buffer [2] |
| Chemical Hydrolysis [3] | Methanesulfonic Acid (MsOH) in 1,2-Dichloroethane (DCE) | Hydroxy Dinitriles (e.g., (±)-7a) | Cyano-lactones (e.g., (±)-8aa) | 75% yield, 7:1 diastereoselectivity [3] | 0.025 M substrate in DCE, 80°C, 1 hour [3] |
Here are the methodologies for the key experiments cited, providing a blueprint for researchers to replicate these studies.
This protocol is adapted from the work on Rhodococcus rhodochrous N.C.I.B. 11216.
This method uses a purified enzyme for hydrolysis.
This protocol describes a chemical method for desymmetrizing hydroxy dinitriles into lactones.
The following diagram outlines a decision-making process for selecting a hydrolysis method based on your research goals and substrate type.
Irritant